
Pyridine, 4-methyl-3-(2-methylpropyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isobutyl-4-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-4-methylpyridine typically involves the alkylation of pyridine derivatives. One common method is the Friedel-Crafts alkylation, where pyridine is reacted with isobutyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of 3-Isobutyl-4-methylpyridine often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same alkylation reactions but on a larger scale, with optimized reaction times and catalyst concentrations to maximize efficiency.
化学反応の分析
Types of Reactions: 3-Isobutyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonyl groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Nitro-3-isobutyl-4-methylpyridine, sulfonyl-3-isobutyl-4-methylpyridine.
科学的研究の応用
3-Isobutyl-4-methylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Isobutyl-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
類似化合物との比較
3-Isobutylpyridine: Lacks the methyl group, resulting in different chemical reactivity and applications.
4-Methylpyridine: Lacks the isobutyl group, leading to variations in physical and chemical properties.
3-Isobutyl-5-methylpyridine:
特性
CAS番号 |
110823-92-2 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC名 |
4-methyl-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-8(2)6-10-7-11-5-4-9(10)3/h4-5,7-8H,6H2,1-3H3 |
InChIキー |
SQPJNTCVTSMUDF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)CC(C)C |
正規SMILES |
CC1=C(C=NC=C1)CC(C)C |
同義語 |
Pyridine, 4-methyl-3-(2-methylpropyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


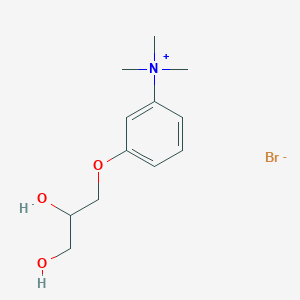

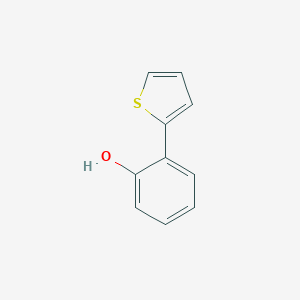
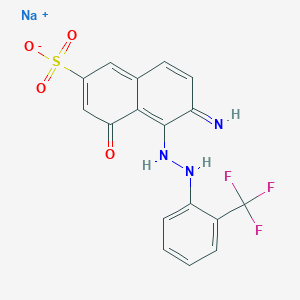
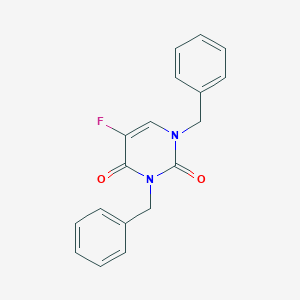
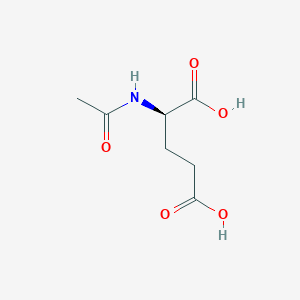
![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)

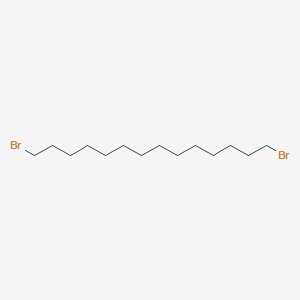


![6-mercapto-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)


